molecular formula C10H20Cl2N4O B12440858 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride

2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride

Cat. No.: B12440858
M. Wt: 283.20 g/mol
InChI Key: CWXRGUQTLWWZAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical processes .

Properties

Molecular Formula

C10H20Cl2N4O

Molecular Weight

283.20 g/mol

IUPAC Name

2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride

InChI

InChI=1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H

InChI Key

CWXRGUQTLWWZAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl

Origin of Product

United States

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